molecular formula C4H8O4 B1256182 beta-d-Erythrofuranose CAS No. 72599-81-6

beta-d-Erythrofuranose

Cat. No. B1256182
CAS RN: 72599-81-6
M. Wt: 120.1 g/mol
InChI Key: FMAORJIQYMIRHF-BXXZVTAOSA-N
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Description

Beta-D-erythrofuranose is a 2,3,4-trihydroxytetrahydrofuran.

Scientific Research Applications

Molecular Structure and Dynamics

β-D-Erythrofuranose has been studied for its conformational behavior and molecular dynamics. In a study by (Serianni & Chipman, 1987), ab initio molecular orbital calculations were conducted to understand its molecular parameters and total energies. The β-D-erythro configuration, structurally related to β-D-ribo found in RNA, exhibits distinct conformational behavior compared to other configurations.

Kinetics and Thermodynamics of Ring Anomerization

The kinetics and thermodynamics of β-D-Erythrofuranose anomerization have been explored. (Wu, Serianni, & Vuorinen, 1990) investigated the tautomeric compositions and interconversion kinetics of β-D-Erythrofuranose forms, revealing insights into the stability and transformation rates of different forms in aqueous solutions.

Therapeutic Applications and Drug Synthesis

β-D-Erythrofuranose derivatives have been synthesized and evaluated for potential therapeutic applications. For instance, (Gudmundsson et al., 2000) synthesized a series of β-D-erythrofuranosyl nucleosides and evaluated their activity against herpesviruses, highlighting the potential of β-D-Erythrofuranose derivatives in antiviral drug development.

properties

CAS RN

72599-81-6

Product Name

beta-d-Erythrofuranose

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

(2R,3R,4R)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3-,4-/m1/s1

InChI Key

FMAORJIQYMIRHF-BXXZVTAOSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](O1)O)O)O

SMILES

C1C(C(C(O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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